

# An In-depth Technical Guide to Promestriene-d3: Synthesis, Identification, and Analytical Characterization

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## Compound of Interest

Compound Name: *Promestriene-d3*

Cat. No.: *B12425502*

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **Promestriene-d3**, a deuterated analog of the synthetic estrogen, Promestriene. As a stable isotope-labeled internal standard, **Promestriene-d3** is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of Promestriene in complex biological matrices. This document delves into the core aspects of **Promestriene-d3**, including its chemical identity and CAS number, a representative synthetic pathway, and detailed analytical methodologies for its identification and characterization. The guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this important analytical standard.

## Introduction to Promestriene and the Role of Isotopic Labeling

Promestriene is a synthetic diethyl-ether of estradiol, utilized topically for the management of vaginal atrophy.[1] It exerts a localized estrogenic effect with minimal systemic absorption.[1] In the realm of drug development and clinical research, the accurate quantification of drug candidates and their metabolites is paramount. Stable isotope labeling, the substitution of one or more atoms of a molecule with their stable (non-radioactive) isotopes, is a cornerstone

technique for these quantitative analyses.[2] Deuterium ( $^2\text{H}$  or D), a stable isotope of hydrogen, is frequently employed for this purpose.

The incorporation of deuterium into a drug molecule, such as Promestriene, creates a compound that is chemically identical to the parent drug but has a higher molecular weight. This mass difference is readily detectable by mass spectrometry (MS), allowing the deuterated analog to serve as an ideal internal standard in quantitative assays.[2] **Promestriene-d3**, by co-eluting with Promestriene during chromatographic separation and exhibiting similar ionization efficiency in the mass spectrometer, enables correction for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.[3]

## Chemical Identification and CAS Number

A crucial aspect of any chemical entity is its unique identification. For **Promestriene-d3**, there has been some ambiguity in its Chemical Abstracts Service (CAS) number, a universally recognized identifier. This guide clarifies the distinction:

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Promestriene	39219-28-8	$\text{C}_{22}\text{H}_{32}\text{O}_2$	328.49
Promestriene-d3	1316849-37-2	$\text{C}_{22}\text{H}_{29}\text{D}_3\text{O}_2$	331.51

The CAS number 39219-28-8 correctly identifies the parent compound, Promestriene.[4] While some suppliers may use this CAS number for the deuterated analog, the more specific and accurate identifier for **Promestriene-d3**, particularly the form deuterated on the propoxy group, is 1316849-37-2.[5] This specific designation, "(17 $\beta$ )-17-Methoxy-3-(propoxy-d3)estra-1,3,5(10)-triene," precisely describes the location of the deuterium atoms.[5]

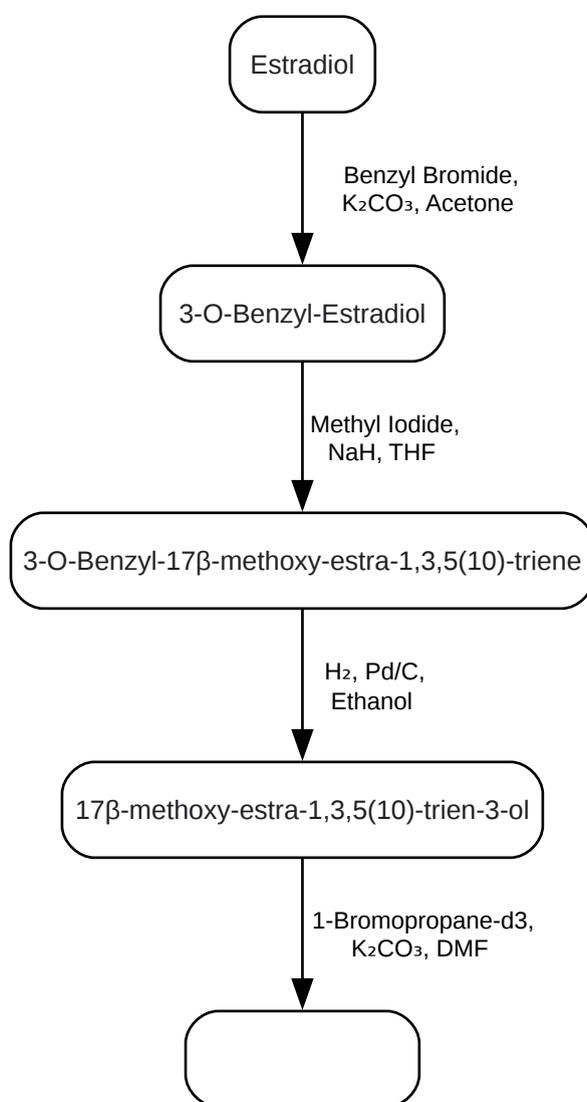
## Representative Synthesis of Promestriene-d3

While specific proprietary synthesis methods for commercially available **Promestriene-d3** are not publicly disclosed, a plausible and scientifically sound synthetic route can be conceptualized based on established organic chemistry principles, particularly the Williamson

ether synthesis.[6] The following is a representative, multi-step protocol for the synthesis of **Promestriene-d3**, starting from estradiol.

Disclaimer: This proposed synthesis is for illustrative purposes and should be adapted and optimized by qualified chemists in a laboratory setting.

## Synthesis Workflow



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Caption: Representative synthetic workflow for **Promestriene-d3**.

## Step-by-Step Experimental Protocol

### Step 1: Protection of the 3-hydroxyl group of Estradiol

- To a solution of estradiol in acetone, add anhydrous potassium carbonate ( $K_2CO_3$ ).
- Slowly add benzyl bromide to the suspension.
- Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
- Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography to yield 3-O-Benzyl-Estradiol.

Causality: The phenolic hydroxyl group at the C-3 position is more acidic than the alcoholic hydroxyl at C-17. By using a moderate base like  $K_2CO_3$ , we can selectively deprotonate and benzylate the C-3 hydroxyl, protecting it for the subsequent step.

### Step 2: Methylation of the 17-hydroxyl group

- Dissolve 3-O-Benzyl-Estradiol in anhydrous tetrahydrofuran (THF).
- Cool the solution in an ice bath and add sodium hydride (NaH) portion-wise.
- Stir the mixture for 30 minutes, then add methyl iodide.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction carefully with water and extract the product with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the residue by column chromatography to obtain 3-O-Benzyl-17 $\beta$ -methoxy-estra-1,3,5(10)-triene.

Causality: Sodium hydride is a strong base capable of deprotonating the less acidic C-17 hydroxyl group. The subsequent addition of methyl iodide results in the formation of the 17-methyl ether.

### Step 3: Deprotection of the 3-hydroxyl group

- Dissolve the product from Step 2 in ethanol.
- Add a catalytic amount of palladium on carbon (10% Pd/C).
- Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.
- Filter the reaction mixture through a pad of celite to remove the catalyst and wash with ethanol.
- Concentrate the filtrate to yield 17 $\beta$ -methoxy-estra-1,3,5(10)-trien-3-ol.

Causality: Catalytic hydrogenation is a standard and effective method for the cleavage of benzyl ethers, leaving other functional groups intact.

Step 4: Introduction of the deuterated propyl group

- Dissolve the product from Step 3 in anhydrous dimethylformamide (DMF).
- Add anhydrous potassium carbonate.
- Add 1-bromopropane-d<sub>3</sub> to the mixture.
- Heat the reaction at an elevated temperature (e.g., 60-80 °C) and monitor for completion.
- Cool the reaction, add water, and extract the product with a suitable organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography to afford **Promestriene-d<sub>3</sub>**.

Causality: This final step is a Williamson ether synthesis where the deprotonated phenolic hydroxyl attacks the deuterated propyl bromide, forming the desired deuterated ether linkage.

## Analytical Identification and Characterization

The confirmation of the chemical structure and the determination of the purity of **Promestriene-d<sub>3</sub>** are achieved through a combination of chromatographic and spectroscopic techniques.

## High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of **Promestriene-d3** and separating it from its non-deuterated counterpart and other impurities.

Representative HPLC Method:

Parameter	Condition
Column	C18 reverse-phase (e.g., 4.6 x 150 mm, 5 $\mu$ m)
Mobile Phase	Isocratic or gradient mixture of methanol and water or acetonitrile and a phosphate buffer. A typical mobile phase could be a 98:2 (v/v) mixture of methanol and a phosphate buffer (pH 3.0).[7]
Flow Rate	1.0 mL/min
Detection	UV at 280 nm[7]
Column Temperature	30 °C[7]

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[3][8] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.

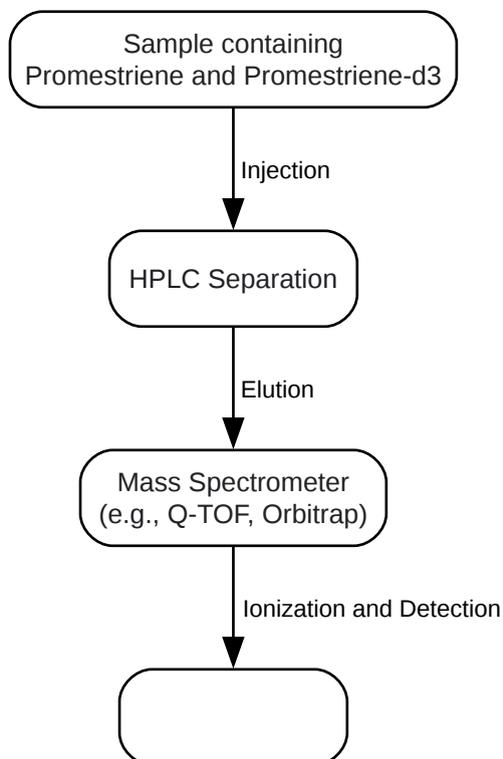
## Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for confirming the identity of **Promestriene-d3** and determining its isotopic purity.

Expected Mass Spectral Data:

Ion	Expected m/z (Promestriene)	Expected m/z (Promestriene-d3)
[M+H] <sup>+</sup>	329.25	332.27
[M+Na] <sup>+</sup>	351.23	354.25

Analytical Approach: High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, which should be consistent between Promestriene and **Promestriene-d3**, with a mass shift corresponding to the number of deuterium atoms in the fragments. The isotopic purity is determined by comparing the signal intensity of the deuterated species to any residual non-deuterated compound.



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Caption: General workflow for LC-MS analysis of **Promestriene-d3**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the exact location of the deuterium atoms.[7]

<sup>1</sup>H NMR Spectroscopy:

In the <sup>1</sup>H NMR spectrum of **Promestriene-d3**, the signals corresponding to the protons on the propyl group will be absent or significantly reduced in intensity compared to the spectrum of

Promestriene. Specifically, the characteristic signals for the  $-OCH_2CH_2CH_3$  group will be missing. Other signals corresponding to the steroidal backbone should remain unchanged.

$^{13}C$  NMR Spectroscopy:

In the  $^{13}C$  NMR spectrum, the carbon atoms directly bonded to deuterium will exhibit a characteristic multiplet signal due to C-D coupling and will be shifted slightly upfield compared to the corresponding carbons in Promestriene.

$^2H$  NMR Spectroscopy:

A  $^2H$  NMR spectrum will show a signal corresponding to the deuterium atoms on the propyl group, providing direct evidence of deuteration.

## Quality Control and Stability

For its use as an internal standard, the quality and stability of **Promestriene-d3** are critical.

Quality Control Parameters:

- Identity: Confirmed by MS and NMR.
- Purity: Assessed by HPLC-UV and should typically be  $\geq 98\%$ .
- Isotopic Purity: Determined by MS and should be high (typically  $>98\%$ ) to minimize cross-talk with the analyte signal.[\[4\]](#)
- Residual Solvents: Determined by GC-HS.
- Water Content: Determined by Karl Fischer titration.

Stability:

The stability of the deuterium label must be ensured under the conditions of the bioanalytical method to prevent back-exchange with protons.[\[4\]](#) Stability studies should be conducted in the analytical solvent and in the biological matrix at various temperatures to confirm that the isotopic label is robust.

## Conclusion

**Promestriene-d3** is an indispensable tool for the accurate quantification of Promestriene in research and clinical settings. A thorough understanding of its chemical identity, synthesis, and analytical characterization is essential for its proper use. This guide provides a detailed technical overview, offering insights into the synthesis and comprehensive analytical protocols for the identification and quality control of **Promestriene-d3**. The methodologies described herein, grounded in established scientific principles and regulatory expectations, serve as a valuable resource for professionals in the pharmaceutical sciences.

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